BenchChemオンラインストアへようこそ!

Mastoparan-V2

Hemolysis Therapeutic Index Peptide Toxicity

Mastoparan-V2 is a 15-residue, C-terminally amidated, cationic α-helical peptide (sequence INWKKIKSLIKAAMS-NH₂) isolated from the venom of the common yellow jacket wasp Vespula vulgaris. It belongs to the mastoparan family of linear amphipathic peptides, which are abundant in social wasp venoms and are known for diverse biological activities including mast cell degranulation, G-protein activation, antimicrobial action, and hemolysis.

Molecular Formula
Molecular Weight
Cat. No. B1576109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMastoparan-V2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mastoparan-V2 Procurement Guide: Chemotactic Antimicrobial Peptide from Yellow Jacket Wasp Venom


Mastoparan-V2 is a 15-residue, C-terminally amidated, cationic α-helical peptide (sequence INWKKIKSLIKAAMS-NH₂) isolated from the venom of the common yellow jacket wasp Vespula vulgaris [1]. It belongs to the mastoparan family of linear amphipathic peptides, which are abundant in social wasp venoms and are known for diverse biological activities including mast cell degranulation, G-protein activation, antimicrobial action, and hemolysis [2]. Uniquely among its closest in-class relatives, Mastoparan-V2 is reported to act as a chemotactic peptide for polymorphonucleated leukocytes (PMNL) while causing no hemolysis to erythrocytes and no mast cell degranulation activity at physiological concentrations [1].

Why Mastoparan-V2 Cannot Be Replaced by Generic Mastoparan Analogs


The mastoparan peptide family includes numerous closely related sequences, yet their biological activity profiles diverge profoundly. Most mastoparans—including the classical mastoparan (INLKALAALAKKIL-NH₂), Mastoparan-M, and Mastoparan-C—exhibit strong hemolytic activity and trigger mast cell degranulation, properties that severely constrain their translational utility [1]. Mastoparan-V2, in contrast, is functionally decoupled from these toxicities: it retains potent chemotactic activity toward PMNL and broad-spectrum antimicrobial action while lacking both hemolytic and mast cell degranulation activities at physiological concentrations [2]. A systematic evaluation of 55 mastoparan family peptides confirmed that hemolytic potency varies widely across the family (EC₅₀ from ≤100 μM to >400 μM) and is primarily governed by hydrophobicity rather than net charge or amphiphilicity [3]. Consequently, simple sequence homology or physicochemical similarity does not predict functional selectivity, making Mastoparan-V2 a non-substitutable choice for applications requiring immunomodulatory chemotaxis without cytotoxic side effects.

Mastoparan-V2 Quantitative Differentiation Evidence: Head-to-Head Comparative Data


Absence of Hemolytic Activity vs. Hemolytic Mastoparan Comparators

Mastoparan-V2 is explicitly characterized as causing no hemolysis to erythrocytes at physiological concentrations [1], placing it in a distinct functional subclass within the mastoparan family. In the comprehensive 2023 hemolysis study of 55 mastoparan family peptides by Ye et al., Mastoparan-V2 was classified in the low-hemolytic-activity (LHA) group, with a recorded hemolysis rate of 15% on human red blood cells (HRBCs) at a test concentration of 320 μg/mL and an EC₅₀ of 182.4 μM [2]. In contrast, classical mastoparan (MP) and Mastoparan-C exhibit EC₅₀ values of approximately 30–65 μM against HRBCs, falling into the high-hemolytic-activity (HHA) category (EC₅₀ ≤ 100 μM) [2]. This represents an approximately 3–6 fold improvement in hemolytic safety margin for Mastoparan-V2 over these widely used research-grade mastoparans.

Hemolysis Therapeutic Index Peptide Toxicity Innate Immunity

Absence of Mast Cell Degranulation vs. Mastoparan-V1 and Classical Mastoparan

Mastoparan-V2 is reported to cause no mast cell degranulation activity at physiological concentrations [1]. This is a defining functional distinction from its closest sequence relative, Mastoparan-V1 (INWKKIKSIIKAAMN), which was isolated from the same wasp species (Vespula vulgaris) but explicitly exhibits mast cell degranulation activity [2]. Classical mastoparan (INLKALAALAKKIL-NH₂) and Mastoparan-M also possess potent mast cell degranulation activity, which is the historical namesake function of the mastoparan family [2]. The absence of this activity in Mastoparan-V2 eliminates a major confounding variable in immunopharmacology experiments and reduces allergenic potential in therapeutic development contexts.

Mast Cell Degranulation Immunogenicity Allergenicity Wasp Venom Peptide

Chemotactic Activity for PMNL: A Functional Gain Absent in Antimicrobial-Focused Mastoparans

Mastoparan-V2 uniquely combines antimicrobial activity with potent chemotactic attraction of polymorphonucleated leukocytes (PMNL) [1]. Among the 45+ mastoparan sequences catalogued in the comprehensive Frontiers review, only a small subset (including Mastoparan-V2, Mastoparan-L, and a few chemotactic peptides from Agelaia species) possess chemotactic activity for PMNL [2]. Most antimicrobial mastoparans—including Mastoparan-M, Mastoparan-C, Mastoparan-X, and Mastoparan-VT2 through VT7—lack this immunomodulatory chemotactic function [2]. This functional duality (antimicrobial killing plus leukocyte recruitment) is not present in the majority of commercially available mastoparan research peptides.

Chemotaxis Polymorphonucleated Leukocytes Innate Immunity Host-Defense Peptide

Antimicrobial Activity Spectrum and Potency Against Mycobacterium tuberculosis

Mastoparan-V2 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. The 2022 Frontiers review specifically notes anti-Mycobacterium tuberculosis activity with MIC values ranging from 32 to 64 μg/mL, while MIC exceeded 128 μg/mL for other Mycobacterium species tested, indicating a degree of species selectivity within the mycobacterial genus [2]. This is noteworthy because most mastoparan antimicrobial characterization has focused on conventional ESKAPE pathogens; anti-mycobacterial data for this peptide family are comparatively sparse, giving Mastoparan-V2 a distinct data-supported application space relative to analogs like Mastoparan-M or Mastoparan-C, for which mycobacterial MIC data are not similarly reported.

Antimicrobial Peptide Mycobacterium tuberculosis Gram-Positive Gram-Negative MIC

Structural Differentiation: 15-Residue Length and Unique Sequence Motif vs. Canonical 14-Residue Mastoparans

Most mastoparans are canonical tetradecapeptides (14 residues) with a conserved N-terminal motif INLK/INWK and C-terminal amidation [1]. Mastoparan-V2 is one of the rare 15-residue variants (alongside Mastoparan-V1), with the sequence INWKKIKSLIKAAMS-NH₂ [1]. The extra residue and the S→N substitution at position 10 relative to Mastoparan-V1 (INWKKIKSIIKAAMN) alter the hydrophobic face composition of the α-helix, a structural feature that correlates with the observed loss of mast cell degranulation and hemolytic activity [2]. The 2015 structure–activity relationship study by de Souza et al. demonstrated that the number and positioning of Lys residues directly modulate secondary structure, membrane interaction, and biological activity profiles in mastoparan analogs [3].

Peptide Sequence Structure-Activity Relationship α-Helical Conformation Mastoparan Motif

Mastoparan-V2 Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Innate Immunity Research Requiring Chemotaxis Without Hemolytic Confounding

For studies investigating PMNL chemotaxis and leukocyte recruitment mechanisms, Mastoparan-V2 is the preferred mastoparan because it provides potent chemotactic activity while lacking both hemolytic activity (EC₅₀ = 182.4 μM on HRBCs, LHA category) and mast cell degranulation [1]. This clean functional profile eliminates two major confounding variables that plague experiments using classical mastoparan or Mastoparan-M, where hemolysis and degranulation can independently trigger inflammatory cascades that obscure chemotaxis-specific readouts [2].

Anti-Mycobacterial Peptide Screening and Tuberculosis Drug Discovery

Mastoparan-V2 is one of the few mastoparan family peptides with documented anti-M. tuberculosis activity (MIC 32–64 μg/mL) [1]. Laboratories screening antimicrobial peptides against mycobacterial targets should prioritize Mastoparan-V2 over analogs such as Mastoparan-C or Mastoparan-M, which lack published mycobacterial susceptibility data and whose higher hemolytic potency (EC₅₀ ≤ 100 μM) presents a narrower therapeutic window for intracellular pathogen applications [2].

Structure–Activity Relationship Studies of Functional Selectivity in α-Helical AMPs

Mastoparan-V2 serves as a critical comparator in SAR studies because its 15-residue sequence with four Lys residues and unique hydrophobic face composition achieves functional separation of antimicrobial activity from hemolytic and degranulation toxicities [1]. The de Souza et al. (2015) framework demonstrates that Lys positioning directly governs these biological outcomes, making Mastoparan-V2 an essential reference compound for rational peptide engineering efforts aimed at improving the therapeutic index of α-helical antimicrobial peptides [2].

Host-Defense Peptide Research with Dual Antimicrobial–Immunomodulatory Endpoints

For projects evaluating host-defense peptides that combine direct microbial killing with immune cell recruitment, Mastoparan-V2 uniquely delivers both functions within a single peptide sequence. Unlike the majority of mastoparans, which are either antimicrobial-only or chemotactic-only, Mastoparan-V2 bridges these two functional classes, making it the rational choice for integrated innate immunity studies where dual-action peptides are needed [1].

Quote Request

Request a Quote for Mastoparan-V2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.